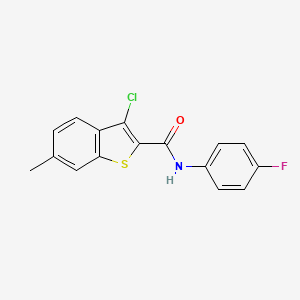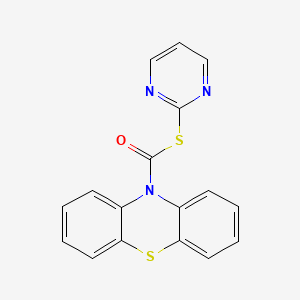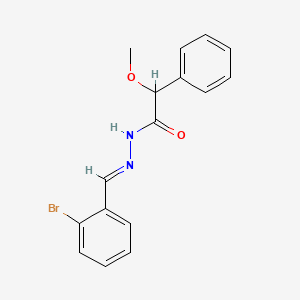
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 belongs to the class of benzothiophene derivatives and has been found to exhibit potent and selective inhibition of the GABA-Aα5 receptor.
作用機序
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide selectively targets the GABA-Aα5 receptor, which is highly expressed in the hippocampus, a brain region involved in learning and memory. The inhibition of this receptor by 3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide results in the enhancement of synaptic plasticity, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to improve cognitive function and memory in preclinical studies. The compound has also been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory, in the hippocampus. In addition, 3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide has been found to have a favorable safety profile, with no adverse effects on motor function or behavior observed in animal studies.
実験室実験の利点と制限
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-Aα5 receptor, favorable safety profile, and ability to improve cognitive function and memory. However, there are also limitations to its use, including the need for further studies to determine the optimal dosage and duration of treatment, as well as potential side effects in humans.
将来の方向性
There are several future directions for research on 3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide, including the development of more potent and selective compounds targeting the GABA-Aα5 receptor, further studies to determine the optimal dosage and duration of treatment, and clinical trials to evaluate the safety and efficacy of 3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide in humans. Additionally, 3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide may have potential applications in other neurological disorders, such as depression and anxiety, which warrant further investigation.
In conclusion, 3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide is a novel compound with promising potential for the treatment of cognitive impairment and neurological disorders. The compound selectively targets the GABA-Aα5 receptor, leading to improved cognitive function and memory. While there are limitations to its use, further research is needed to fully evaluate the safety and efficacy of 3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide and to explore its potential applications in other neurological disorders.
合成法
The synthesis of 3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide involves several steps, starting with the reaction of 2-chloro-4-fluoroaniline with 2-methylbenzo[b]thiophene-6-carboxylic acid to form an intermediate compound. This intermediate is then treated with thionyl chloride to yield the final product, 3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide. The synthesis method has been optimized to produce high yields and purity of the compound.
科学的研究の応用
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including cognitive impairment, schizophrenia, and Alzheimer's disease. The compound has been found to improve cognitive function and memory in preclinical studies, making it a promising candidate for the treatment of cognitive impairment associated with aging and neurological disorders.
特性
IUPAC Name |
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNOS/c1-9-2-7-12-13(8-9)21-15(14(12)17)16(20)19-11-5-3-10(18)4-6-11/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALRXIPKQJCXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-fluorophenyl)-6-methyl-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)

![2-methyl-N-(3-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B5786427.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5786429.png)
![isopropyl 4-(aminocarbonyl)-5-[(ethoxycarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5786438.png)


![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)
![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5786506.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)